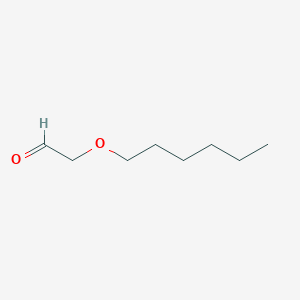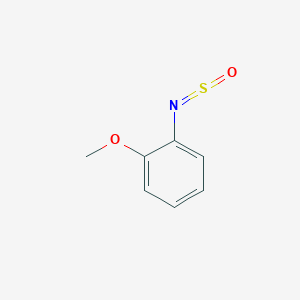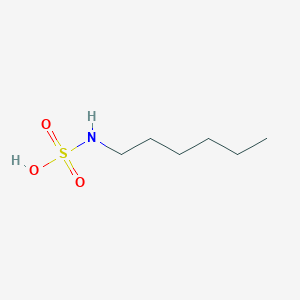
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, commonly known as tetralin, is a bicyclic hydrocarbon molecule with a phenyl group attached to it. It is widely used in organic synthesis as a solvent and a starting material for the production of various chemicals.
Mecanismo De Acción
The mechanism of action of tetralin is not well understood. However, it is believed to act as a reducing agent and a hydrogen donor in various chemical reactions. It is also known to undergo various chemical transformations, such as oxidation and nitration, which make it a versatile molecule for use in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
Tetralin has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is considered to be relatively safe for use in laboratory experiments. It has been shown to have some anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetralin has several advantages for use in laboratory experiments. It is a relatively cheap and readily available solvent, which makes it an attractive option for use in organic synthesis. It is also a stable molecule that can be easily handled and stored. However, tetralin has some limitations, including its low solubility in water and its potential to form explosive peroxides when exposed to air.
Direcciones Futuras
There are several future directions for the study of tetralin. One potential area of research is the development of new synthetic methods for the production of tetralin and its derivatives. Another area of research is the study of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the use of tetralin as a solvent for the production of novel materials, such as carbon fibers and graphene, is an area of ongoing research.
Métodos De Síntesis
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the reduction of 1,2,3,4-tetrahydronaphthalene, and the cyclization of 1-phenyl-1,2,3,4-tetrahydronaphthalene. The most common method is the hydrogenation of naphthalene, which involves the use of a hydrogen gas and a catalyst such as nickel or platinum. The reaction takes place under high pressure and temperature, resulting in the formation of tetralin.
Aplicaciones Científicas De Investigación
Tetralin has been extensively studied for its applications in various scientific fields. In organic synthesis, it is used as a solvent for the production of various chemicals, including pharmaceuticals, fragrances, and polymers. It is also used as a starting material for the synthesis of other chemicals, such as tetralone and tetralinylidene. In the field of materials science, tetralin is used as a solvent for the production of carbon fibers and as a precursor for the production of graphene.
Propiedades
Número CAS |
18943-13-0 |
|---|---|
Nombre del producto |
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4a-phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-9-11-16(13-6-2-1-3-7-13)10-5-4-8-14(16)12-15/h1-3,6-7,12H,4-5,8-11H2 |
Clave InChI |
MQJLBNNDHOACIN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
Sinónimos |
4,4a,5,6,7,8-Hexahydro-4a-phenylnaphthalen-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)




![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)




![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
